

Application Notes and Protocols: Disulfo-ICG Carboxylic Acid Conjugation to Antibodies

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Compound of Interest

Compound Name: Disulfo-ICG carboxylic acid

Cat. No.: B12379546

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use. Its application in targeted imaging and therapeutic strategies has been significantly advanced by its conjugation to antibodies. The disulfonated form of ICG carboxylic acid, when activated with an N-hydroxysuccinimide (NHS) ester, provides a reactive moiety that readily couples with primary amines on antibodies, forming stable amide bonds. This covalent conjugation allows for the specific delivery of the ICG payload to target antigens, enabling sensitive in vivo imaging and photodynamic therapy applications.

These application notes provide a detailed protocol for the conjugation of Disulfo-ICG NHS ester to antibodies, including antibody preparation, the conjugation reaction, and purification of the final conjugate. Additionally, troubleshooting guidelines and key quantitative parameters are presented to ensure successful and reproducible results. It is important to note that the hydrophobicity of ICG can sometimes lead to aggregation and non-specific binding; the use of PEGylated ICG derivatives can help mitigate these issues by improving water solubility.^{[1][2][3]}

Data Presentation

Table 1: Recommended Molar Ratios for ICG NHS Ester to Antibody Conjugation

| Molar Ratio (Dye:Antibody) | Application | Expected Degree of Labeling (DOL) | Notes |
|-------------------------------|-----------------------|--------------------------------------|---|
| 5:1 - 10:1 | Initial Optimization | Low to Moderate | Good starting point to avoid over-labeling and aggregation.[4] |
| 10:1 - 20:1 | Standard Labeling | Moderate to High | Commonly used for generating conjugates with a good balance of fluorescence and immunoreactivity.[4] |
| >20:1 | High-Density Labeling | High | May lead to decreased antibody solubility and potential loss of function. Requires careful optimization. |

Table 2: Troubleshooting Common Issues in ICG-Antibody Conjugation

| Issue | Potential Cause | Recommendation |
|--|---|---|
| Low Degree of Labeling (DOL) | Inactive NHS ester due to hydrolysis. | Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[5] |
| Interfering substances in antibody buffer (e.g., Tris, glycine, BSA).[6] | Purify the antibody using a spin column or dialysis to exchange into an amine-free buffer (e.g., PBS).[5] | |
| Incorrect reaction pH. | Ensure the reaction buffer pH is between 8.0 and 9.0 for optimal NHS ester reactivity.[7][8] | |
| Antibody Aggregation | High DOL or hydrophobic interactions of ICG. | Optimize the dye-to-antibody molar ratio. Consider using PEGylated ICG derivatives to increase hydrophilicity.[1][2][3] Purify the conjugate using size-exclusion chromatography.[4] |
| Poor Conjugate Yield | Low antibody concentration. | Concentrate the antibody to at least 1-2 mg/mL before conjugation.[5][9] |
| Non-specific Binding in Assays | Excess unconjugated dye. | Ensure thorough purification of the conjugate using gel filtration or spin columns.[5][9] |
| Aggregates in the conjugate solution. | Centrifuge the final conjugate solution to remove any precipitates before use. | |

Experimental Protocols

I. Antibody Preparation

This protocol describes the removal of interfering substances from the antibody solution, which is critical for efficient conjugation.

Materials:

- Antibody of interest
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin filtration tubes (e.g., Amicon Ultra with appropriate molecular weight cutoff)[\[5\]](#)
- Microcentrifuge

Procedure:

- Add 500 μ L of PBS to the spin filtration tube to pre-moisten the membrane.
- Centrifuge at the manufacturer's recommended speed for 3 minutes and discard the flow-through.
- Add the antibody solution to the spin filtration tube and fill with PBS up to 500 μ L.
- Centrifuge at the recommended speed for 10-15 minutes. Discard the flow-through.
- Repeat the wash step (step 4) two more times with PBS.
- After the final wash, invert the spin column into a clean collection tube and centrifuge at a lower speed (e.g., 1,000 x g) for 2 minutes to collect the purified antibody.
- Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A_{280}).

II. Disulfo-ICG NHS Ester Antibody Conjugation

This protocol outlines the covalent attachment of Disulfo-ICG NHS ester to the primary amines of the antibody.

Materials:

- Purified antibody (1-2 mg/mL in PBS)
- Disulfo-ICG NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer (pH 8.5)[10]
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- **Prepare the Antibody Solution:** Adjust the concentration of the purified antibody to 1-2 mg/mL in PBS. For every 1 mg of antibody, add the appropriate volume of 1 M sodium bicarbonate buffer to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range for the reaction.[7]
- **Prepare the Dye Stock Solution:** Immediately before use, allow the vial of Disulfo-ICG NHS ester to warm to room temperature. Add the required volume of anhydrous DMSO to create a 10 mg/mL stock solution.[5] Vortex thoroughly to ensure the dye is completely dissolved.
- **Calculate the Volume of Dye Solution:** Determine the volume of the dye stock solution needed to achieve the desired molar ratio (see Table 1).
- **Conjugation Reaction:** Add the calculated volume of the Disulfo-ICG NHS ester stock solution to the antibody solution. Gently vortex to mix.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][7]

III. Purification of the ICG-Antibody Conjugate

This protocol describes the removal of unconjugated Disulfo-ICG from the antibody conjugate.

Materials:

- ICG-antibody conjugation reaction mixture
- Gel filtration columns (e.g., Zeba Spin Desalting Columns)[5]
- PBS, pH 7.4
- Microcentrifuge

Procedure:

- **Equilibrate the Column:** Prepare the gel filtration column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer, followed by washing with PBS.
- **Apply the Sample:** Carefully apply the entire volume of the conjugation reaction mixture to the center of the resin bed.
- **Purification:** Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified ICG-antibody conjugate. The unconjugated dye will be retained in the column resin.
- **Storage:** Store the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (if compatible with the intended application) and store at -20°C or -80°C in single-use aliquots.

IV. Characterization of the ICG-Antibody Conjugate

This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of ICG molecules conjugated to each antibody.

Materials:

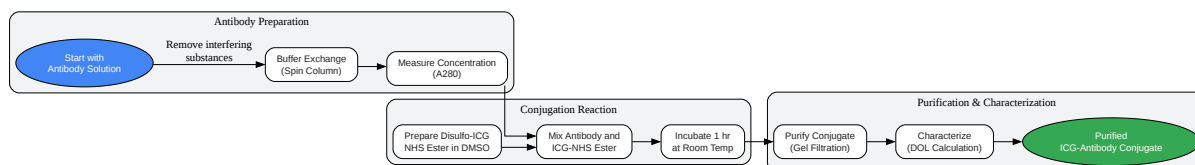
- Purified ICG-antibody conjugate
- PBS, pH 7.4
- UV-Vis Spectrophotometer

- Cuvettes

Procedure:

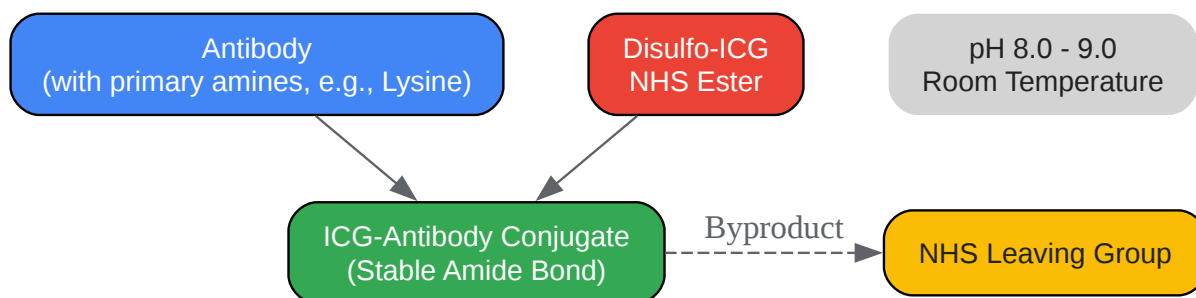
- Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of ICG (approximately 785 nm, Amax).
- Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the absorbance of ICG at 280 nm:
 - $\text{Corrected A280} = \text{A280} - (\text{Amax} * \text{CF})$
 - Where CF is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer).
 - $\text{Antibody Concentration (M)} = \text{Corrected A280} / (\epsilon_{\text{antibody}} * \text{path length})$
 - Where $\epsilon_{\text{antibody}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- Calculate the concentration of the conjugated ICG:
 - $\text{ICG Concentration (M)} = \text{Amax} / (\epsilon_{\text{ICG}} * \text{path length})$
 - Where ϵ_{ICG} is the molar extinction coefficient of ICG at its Amax (e.g., $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the Degree of Labeling (DOL):
 - $\text{DOL} = \text{ICG Concentration (M)} / \text{Antibody Concentration (M)}$

Visualizations



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Caption: Experimental workflow for Disulfo-ICG antibody conjugation.



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Caption: Chemical principle of NHS ester-based ICG conjugation to an antibody.

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